molecular formula C14H16O3 B13765994 6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one CAS No. 51308-12-4

6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one

Cat. No.: B13765994
CAS No.: 51308-12-4
M. Wt: 232.27 g/mol
InChI Key: ZNCLYFSNVGMNSC-UHFFFAOYSA-N
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Description

6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one is an organic compound characterized by the presence of a benzodioxole ring fused with a hexenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one typically involves the condensation of 2-methyl-1,3-benzodioxole with appropriate hexenone precursors under controlled conditions. Common synthetic routes include:

    Aldol Condensation: This method involves the reaction of 2-methyl-1,3-benzodioxole with hexanal in the presence of a base such as sodium hydroxide to form the desired hexenone derivative.

    Friedel-Crafts Acylation: This approach uses an acyl chloride derivative of hexenone and aluminum chloride as a catalyst to facilitate the acylation of 2-methyl-1,3-benzodioxole.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hexenone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hexenone chain may facilitate binding to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-benzodioxole: Shares the benzodioxole ring but lacks the hexenone chain.

    1-Hexen-3-one: Contains the hexenone chain but lacks the benzodioxole ring.

    6-(1,3-benzodioxol-2-yl)-1-Hexen-3-one: Similar structure but without the methyl group on the benzodioxole ring.

Properties

CAS No.

51308-12-4

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

6-(2-methyl-1,3-benzodioxol-2-yl)hex-1-en-3-one

InChI

InChI=1S/C14H16O3/c1-3-11(15)7-6-10-14(2)16-12-8-4-5-9-13(12)17-14/h3-5,8-9H,1,6-7,10H2,2H3

InChI Key

ZNCLYFSNVGMNSC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCCC(=O)C=C

Origin of Product

United States

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